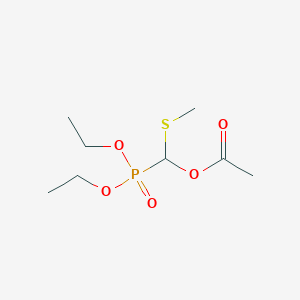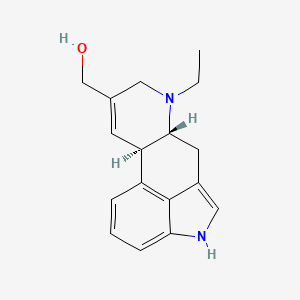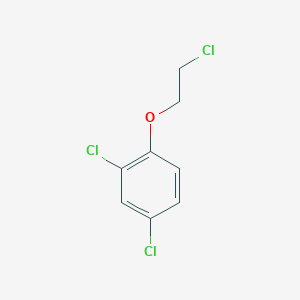![molecular formula C12H11ClN2O B14504090 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride CAS No. 62984-72-9](/img/structure/B14504090.png)
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is an organic compound with the molecular formula C12H12N2OCl. This compound is known for its unique chemical structure, which includes a cyano group, a dimethylamino group, and a prop-2-enoyl chloride moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form various derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.
Bases (e.g., NaOH, KOH): Used in the initial formation of the acrylic acid intermediate.
Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride involves its reactivity with nucleophiles. The cyano group and the prop-2-enoyl chloride moiety are key functional groups that participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is utilized in the synthesis of various derivatives and in the study of molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl chloride
- 2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoyl chloride
- 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
Uniqueness
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the dimethylamino group enhances its solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
62984-72-9 |
|---|---|
Molekularformel |
C12H11ClN2O |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)11-5-3-9(4-6-11)7-10(8-14)12(13)16/h3-7H,1-2H3 |
InChI-Schlüssel |
HHDVSXSXVDBILC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


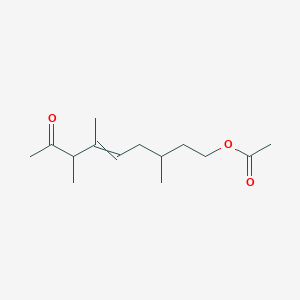
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
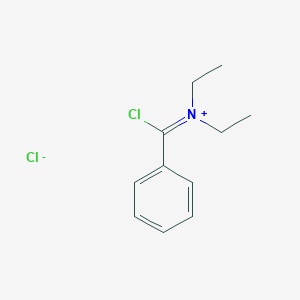
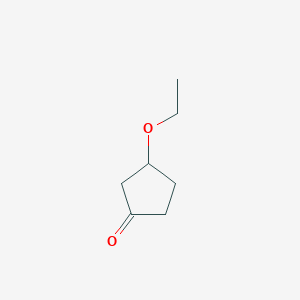
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
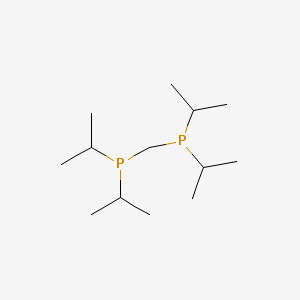
![[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate](/img/structure/B14504046.png)
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14504048.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)
![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
